2-Amino-8-nonenoic acid is a non-proteinogenic amino acid, meaning it is not naturally incorporated into proteins. It serves as a key building block in organic synthesis, particularly in the preparation of biologically active compounds. [] One notable application is its use in the synthesis of BILN 2061, a potent inhibitor of the hepatitis C virus (HCV) NS3 protease. []
Through-Process Asymmetric Synthesis: This efficient method utilizes a Grignard addition to diethyl oxalate, followed by an enantioselective enzymatic reductive amination. This approach, starting from 7-bromohept-1-ene, allows for the preparation of (S)-2-Amino-8-nonenoic acid in high yield and excellent enantiomeric excess (>99.9% ee) without the need for intermediate isolation. []
Kinetic Resolution Using Acylase I: This practical method features the kinetic resolution of racemic 2-acetylamino-8-nonenoic acid using the enzyme acylase I. This approach facilitates the production of (S)-2-(Cyclopentyloxycarbonyl)amino-8-nonenoic acid on a pilot-plant scale. Importantly, the undesired (R)-enantiomer can be recycled through racemization. []
Schollkopf Chiral Auxiliary: This approach utilizes the Schollkopf chiral auxiliary for the asymmetric synthesis of (S)-2-amino-8-oxodecanoic ester and its homologues. The process involves carbon-carbon bond formation between an appropriate alkyl bromide and the lithium diisopropylamide (LDA) generated anion of the Schollkopf auxiliary. Subsequent hydrolysis yields the desired methyl ester of a long-chain keto amino acid in high yield and selectivity. []
The mechanism of action of 2-Amino-8-nonenoic acid is context-dependent and relates to the specific compound it is incorporated into. For example, in BILN 2061, the 2-amino-8-nonenoic acid moiety contributes to the overall structure and binding affinity of the molecule towards the HCV NS3 protease active site. []
The main application of 2-Amino-8-nonenoic acid highlighted in the literature is its use as a building block in the synthesis of biologically active compounds. [] Specifically, it is a key component in the synthesis of BILN 2061, a potent HCV NS3 protease inhibitor. [] The terminal alkene group provides a site for further chemical modification, potentially enabling the development of other therapeutic agents.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2